4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

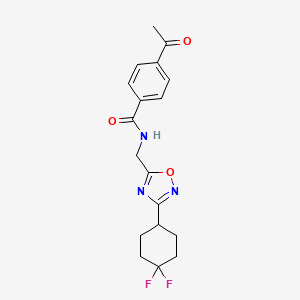

4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,2,4-oxadiazole ring substituted with a 4,4-difluorocyclohexyl group. The acetyl group at the 4-position of the benzamide introduces electron-withdrawing properties, which may enhance metabolic stability and binding affinity in biological systems . The 4,4-difluorocyclohexyl moiety is notable for its lipophilicity and conformational rigidity, which can improve pharmacokinetic profiles compared to non-fluorinated analogs .

Properties

IUPAC Name |

4-acetyl-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3/c1-11(24)12-2-4-14(5-3-12)17(25)21-10-15-22-16(23-26-15)13-6-8-18(19,20)9-7-13/h2-5,13H,6-10H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSDGEXYUIUELO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing oxadiazole derivatives. For instance, similar oxadiazole compounds have shown significant activity against various cancer cell lines. In particular:

- In vitro Studies : Compounds structurally related to 4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide were evaluated for their cytotoxic effects against cancer cell lines such as SNB-19 and OVCAR-8. Results indicated percent growth inhibitions (PGIs) exceeding 85% in some cases .

- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects often involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Properties

The oxadiazole ring is also associated with anti-inflammatory activities. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

- Experimental Models : In vivo studies using animal models have demonstrated that oxadiazole derivatives can significantly lower levels of inflammatory markers .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

- Substituents on the Oxadiazole Ring : Variations in substituents can lead to enhanced potency against specific cancer types.

- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve metabolic stability and bioavailability .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of similar compounds:

These findings suggest that modifications to the benzamide and oxadiazole components can lead to compounds with improved therapeutic profiles.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activity. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, )

- Structure : Replaces the 1,2,4-oxadiazole with a 1,3,4-thiadiazole ring and incorporates an isoxazole substituent.

- Synthesis: Synthesized via condensation of enaminones with hydroxylamine hydrochloride, yielding 70% .

- Key Differences: The thiadiazole core introduces sulfur, which may alter electronic properties (e.g., increased polarizability) compared to the oxygen-containing oxadiazole.

4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()

- Structure : Features a thiadiazolone ring instead of oxadiazole and a methoxy substituent on the benzamide.

- Key Differences: The thiadiazolone ring introduces a ketone group, increasing electrophilicity. Methoxy vs.

- Applications : Thiadiazolone derivatives are explored as kinase inhibitors, though this compound’s activity remains uncharacterized .

Analogues with Modified Substituents

1-(4-Chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide ()

- Structure : Shares the 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazole moiety but replaces the acetylbenzamide with a cyclopentane-carboxamide and chlorophenyl group.

- Key Differences :

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives ()

- Structure: Incorporates a thiazolidinone ring with a dioxo group instead of oxadiazole.

- Key Differences: The thiazolidinone ring is a five-membered sulfur-containing heterocycle with established roles in antidiabetic and anti-inflammatory agents. The dioxo group increases hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the fluorinated oxadiazole .

Fluorinated Cyclohexyl Derivatives

Crystalline Forms of N-{2-tert-Butyl-1-[(4,4-Difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Salts ()

- Structure : Shares the 4,4-difluorocyclohexyl group but uses a benzimidazole core instead of benzamide.

- The difluorocyclohexyl group here improves crystallinity and bioavailability, a property likely transferable to the target compound .

Biological Activity

4-acetyl-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a benzamide core with an oxadiazole moiety and a difluorocyclohexyl group, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a CAS Number of 2034519-01-0. The presence of the difluorocyclohexyl group is particularly significant as it can enhance the compound's lipophilicity and binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications .

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring, such as this compound, exhibit a broad spectrum of antimicrobial activity. These compounds have been shown to be effective against various strains of bacteria and fungi. For example, studies have reported that oxadiazole derivatives demonstrate significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 1–2 |

| 4b | MRSA | 0.25–1 |

| 25 | E. coli | 2–5 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain oxadiazole derivatives do not significantly affect normal cell lines while exhibiting potent cytotoxic effects against cancer cell lines. For instance, the compound demonstrated minimal cytotoxicity against L929 cells but showed enhanced viability in specific concentrations .

Table 2: Cytotoxicity Results on L929 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| 24 | 6 | >100 |

| 25 | 100 | <50 |

| 29 | 50 | >100 |

The mechanism by which this compound exerts its biological effects likely involves enzyme inhibition and modulation of cellular pathways. The oxadiazole moiety may interact with specific enzymes or proteins involved in microbial resistance or cancer cell proliferation.

Enzyme Interaction

Research suggests that oxadiazole derivatives can inhibit key enzymes such as enoyl-acyl carrier protein (ACP) reductase, which is critical in fatty acid biosynthesis in bacteria. This inhibition can disrupt essential cellular processes leading to bacterial cell death .

Case Studies and Research Findings

Several studies highlight the potential of oxadiazole derivatives in therapeutic applications:

- Antibacterial Efficacy : A study demonstrated that newly synthesized oxadiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin .

- Anticancer Properties : Research on related compounds indicates potential anticancer effects through apoptosis induction in various cancer cell lines .

- Broad Spectrum Activity : The versatility of oxadiazole derivatives allows for modifications that can enhance their activity against resistant strains and different types of pathogens .

Q & A

Q. What are the primary methods for structural characterization of 4-acetyl-N-((3-(4,4-difluorocycloclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide?

Answer: Structural characterization typically involves:

- Nuclear Magnetic Resonance (NMR) : To resolve the cyclohexyl, oxadiazole, and benzamide moieties. H and C NMR can confirm substituent positions and stereochemistry.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹, oxadiazole ring vibrations).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive stereochemical assignment (if crystals are obtainable) .

Q. Table 1: Key Spectral Signatures

Q. What synthetic routes are recommended for preparing this compound?

Answer: A general synthesis involves:

Oxadiazole Ring Formation : Cyclization of a nitrile precursor (e.g., 4,4-difluorocyclohexanecarbonitrile) with hydroxylamine under reflux in ethanol/acetic acid .

Methyl Linker Installation : Nucleophilic substitution (e.g., alkylation with chloromethyl benzamide derivatives).

Acetylation : Reaction of the benzamide intermediate with acetyl chloride in anhydrous conditions .

Q. Key Reaction Conditions :

Q. What safety protocols should be followed during synthesis and handling?

Answer:

- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to volatile intermediates (e.g., acetyl chloride).

- Waste Disposal : Segregate halogenated waste (from difluorocyclohexyl groups) .

- Emergency Measures : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biochemical targets be resolved?

Answer: Conflicting target identification (e.g., enzyme vs. receptor binding) requires:

Comparative Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to compare affinity across putative targets .

Gene Knockout Models : Test activity in bacterial/mammalian cells with silenced acps-pptase or other candidate genes .

Computational Docking : Validate binding poses using molecular dynamics simulations (e.g., AutoDock Vina) .

Q. Table 2: Example Target Validation Workflow

| Step | Method | Purpose |

|---|---|---|

| 1 | SPR Screening | Identify high-affinity targets |

| 2 | IC₅₀ Determination | Quantify inhibition potency |

| 3 | Cryo-EM/X-ray | Resolve target-ligand interactions |

Q. How can reaction yields be optimized for large-scale synthesis?

Answer: Optimization strategies include:

- Design of Experiments (DoE) : Vary solvent polarity (e.g., ethanol vs. DMF), temperature, and catalyst loading .

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 4 hours to 30 minutes) .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Data-Driven Example :

A DoE study for oxadiazole cyclization achieved 85% yield by:

Q. What methodologies are recommended for assessing its pharmacokinetic (PK) properties?

Answer:

- In Vitro ADME :

- Solubility : Shake-flask method in PBS (pH 7.4).

- Metabolic Stability : Incubate with liver microsomes; monitor via LC-MS .

- In Vivo PK : Administer to rodent models; collect plasma for LC-MS/MS analysis of half-life and bioavailability .

Q. Key Parameters :

- LogP: Predicted ~3.5 (moderate lipophilicity from cyclohexyl/oxadiazole groups).

- Plasma Protein Binding: >90% (common for benzamide derivatives) .

Q. How can functional group modifications improve bioactivity?

Answer: Systematic SAR studies may explore:

- Cyclohexyl Substituents : Replace 4,4-difluoro with trifluoromethyl or hydroxyl groups to alter hydrophobicity/H-bonding .

- Oxadiazole Replacement : Test 1,3,4-thiadiazole or triazole rings for enhanced metabolic stability .

- Benzamide Acetylation : Introduce electron-withdrawing groups (e.g., nitro) to modulate electronic effects .

Example :

Replacing the acetyl group with a pivaloyl moiety increased in vitro antibacterial activity by 2-fold .

Q. What analytical techniques are suitable for stability studies under varying pH/temperature?

Answer:

- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40°C/75% RH (thermal/humidity) .

- HPLC-UV/PDA : Monitor degradation products (e.g., hydrolysis of oxadiazole or acetyl groups) .

- LC-MS/MS : Identify degradation pathways (e.g., oxidative cleavage of the difluorocyclohexyl group) .

Q. Table 3: Stability Profile Example

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Acidic (pH 1) | Benzamide hydrolysis | 2 hours |

| Basic (pH 13) | Oxadiazole ring opening | 30 minutes |

| Thermal (60°C) | Acetyl group loss | 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.